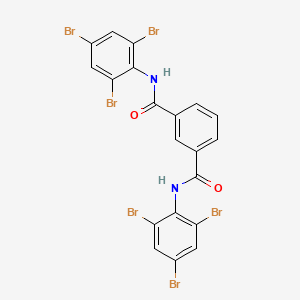
1,3-Benzenedicarboxamide, N,N'-bis(2,4,6-tribromophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- is a complex organic compound known for its unique chemical properties and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- typically involves the reaction of 1,3-benzenedicarboxylic acid with 2,4,6-tribromoaniline under specific conditions. The process generally includes:
Esterification: The 1,3-benzenedicarboxylic acid is first esterified using an alcohol, such as methanol, in the presence of a catalyst like sulfuric acid.
Amidation: The esterified product is then reacted with 2,4,6-tribromoaniline in the presence of a dehydrating agent like thionyl chloride to form the desired amide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, ensuring a high-purity product.
化学反应分析
Types of Reactions
1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Major Products
科学研究应用
1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- exerts its effects involves interactions with specific molecular targets. The bromine atoms play a crucial role in these interactions, facilitating binding to proteins and other biomolecules. This binding can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-
Uniqueness
1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- is unique due to the presence of multiple bromine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and specific binding properties.
属性
CAS 编号 |
62814-69-1 |
|---|---|
分子式 |
C20H10Br6N2O2 |
分子量 |
789.7 g/mol |
IUPAC 名称 |
1-N,3-N-bis(2,4,6-tribromophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H10Br6N2O2/c21-11-5-13(23)17(14(24)6-11)27-19(29)9-2-1-3-10(4-9)20(30)28-18-15(25)7-12(22)8-16(18)26/h1-8H,(H,27,29)(H,28,30) |
InChI 键 |
LWRRTIVARAXXDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2Br)Br)Br)C(=O)NC3=C(C=C(C=C3Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14151850.png)
![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)
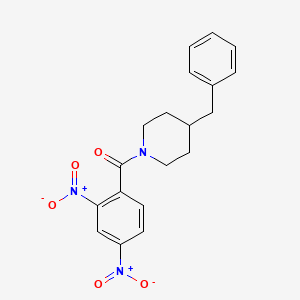

![Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate](/img/structure/B14151862.png)
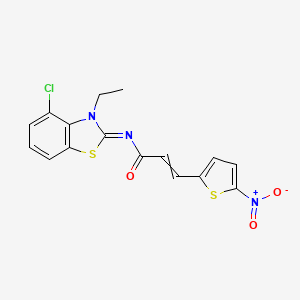
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14151875.png)

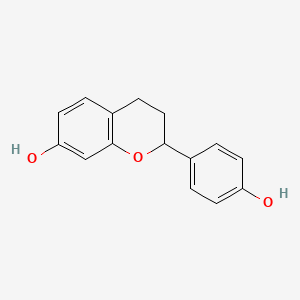
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B14151890.png)
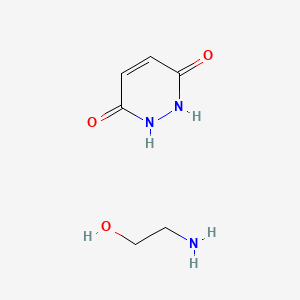

![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14151912.png)
![5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde](/img/structure/B14151934.png)
